rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine, cis
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Overview
Description
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine, cis: is a chiral compound with a complex structure that includes a hexahydro-furo-pyrrol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine, cis typically involves multiple steps starting from simpler precursors. One common method involves the cyclization of a suitable precursor to form the hexahydro-furo-pyrrol ring system, followed by the introduction of the dimethylamine group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the ring system.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine, cis has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine, cis exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine, cis include:
Hexahydro-1H-furo[3,4-c]pyrrol derivatives: These compounds share the core ring structure but may have different substituents.
Dimethylamine-containing compounds: These compounds contain the dimethylamine group but may have different core structures.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of the hexahydro-furo-pyrrol ring system with the dimethylamine group. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2166195-20-4 |
---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.3 |
Purity |
85 |
Origin of Product |
United States |
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